Cas no 313660-70-7 (4-{3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-ylcarbamoyl}butanoic acid)

4-{3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-ylcarbamoyl}butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-{3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-ylcarbamoyl}butanoic acid
- HMS1421D12
- AKOS000597372
- Oprea1_796135
- 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-5-oxopentanoic acid
- 5-(3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-ylamino)-5-oxopentanoic acid
- 313660-70-7
- IFLab1_003246
- Oprea1_400099
- 5-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-5-oxopentanoic acid
- 5-([3-(Ethoxycarbonyl)-4,5-dimethylthien-2-yl]amino)-5-oxopentanoic acid
- F0777-0138
- AG-205/08681048
- 5-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-5-oxopentanoic acid
-
- Inchi: 1S/C14H19NO5S/c1-4-20-14(19)12-8(2)9(3)21-13(12)15-10(16)6-5-7-11(17)18/h4-7H2,1-3H3,(H,15,16)(H,17,18)
- InChI Key: FAKOVZLYUPUROF-UHFFFAOYSA-N
- SMILES: S1C(C)=C(C)C(C(=O)OCC)=C1NC(CCCC(=O)O)=O
Computed Properties
- Exact Mass: 313.09839388g/mol
- Monoisotopic Mass: 313.09839388g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 8
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 121Ų
- XLogP3: 2.4
4-{3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-ylcarbamoyl}butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0777-0138-100mg |
4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}butanoic acid |
313660-70-7 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0777-0138-5μmol |
4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}butanoic acid |
313660-70-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0777-0138-4mg |
4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}butanoic acid |
313660-70-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0777-0138-40mg |
4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}butanoic acid |
313660-70-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0777-0138-10μmol |
4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}butanoic acid |
313660-70-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0777-0138-2mg |
4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}butanoic acid |
313660-70-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0777-0138-20mg |
4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}butanoic acid |
313660-70-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0777-0138-20μmol |
4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}butanoic acid |
313660-70-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0777-0138-10mg |
4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}butanoic acid |
313660-70-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0777-0138-30mg |
4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}butanoic acid |
313660-70-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
4-{3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-ylcarbamoyl}butanoic acid Related Literature
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
Additional information on 4-{3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-ylcarbamoyl}butanoic acid
Introduction to 4-{3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-ylcarbamoyl}butanoic acid (CAS No. 313660-70-7)
4-{3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-ylcarbamoyl}butanoic acid, with the CAS number 313660-70-7, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a butanoic acid moiety conjugated with a thiophene ring substituted with ethoxycarbonyl and dimethyl groups. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 4-{3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-ylcarbamoyl}butanoic acid is defined by its molecular formula C16H21NO4S. The presence of the thiophene ring, a five-membered heterocyclic compound containing sulfur, contributes to its aromaticity and stability. The ethoxycarbonyl group (COOEt) and the dimethyl substituents on the thiophene ring enhance its lipophilicity and solubility properties, which are crucial for its biological activity and pharmacokinetic behavior.
In recent years, 4-{3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-ylcarbamoyl}butanoic acid has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).
Beyond its anti-inflammatory effects, 4-{3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-ylcarbamoyl}butanoic acid has also demonstrated potential as an anticancer agent. Studies have indicated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the activation of the PI3K/AKT pathway, which is frequently dysregulated in many types of cancer.
The pharmacokinetic profile of 4-{3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-ylcarbamoyl}butanoic acid is another important aspect that has been investigated. Its lipophilicity allows for good absorption through biological membranes, while its carboxylic acid group contributes to its solubility in aqueous environments. These properties make it suitable for oral administration and potentially other routes of delivery.
In addition to its therapeutic potential, 4-{3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-ylcarbamoyl}butanoic acid has also been explored as a synthetic intermediate in the development of new drugs. Its unique structure provides a platform for further chemical modifications, enabling researchers to fine-tune its properties for specific applications. For example, derivatization at the carboxylic acid group can lead to prodrugs with enhanced stability or targeted delivery capabilities.
The synthesis of 4-{3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-ylcarbamoyl}butanoic acid involves several well-established organic reactions. One common approach is to start with 4,5-dimethylthiophene-2-carboxylic acid and react it with ethanol in the presence of a coupling reagent such as EDCI to form the ethyl ester. The resulting compound can then be coupled with 4-amino butanoic acid using a suitable coupling agent like HATU to form the final product. This synthetic route is efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production.
The safety profile of 4-{3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-ylcarbamoyl}butanoic acid has also been evaluated in preclinical studies. Toxicity assessments have shown that it exhibits low toxicity at therapeutic concentrations, which is an important consideration for its development as a drug candidate. However, further studies are needed to fully understand its long-term safety and potential side effects.
In conclusion, 4-{3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-ylcarbamoyl}butanoic acid (CAS No. 313660-70-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers distinct biological activities that make it an attractive candidate for the treatment of inflammatory diseases and cancer. Ongoing research continues to explore its therapeutic potential and optimize its properties for clinical use.
313660-70-7 (4-{3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-ylcarbamoyl}butanoic acid) Related Products
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)




